3',5'-Difluoro-2'-nitrophenacyl bromide

Nucleophilic substitution kinetics Structure-reactivity relationships Phenacyl bromide reactivity

3',5'-Difluoro-2'-nitrophenacyl bromide (IUPAC: 2-bromo-1-(3,5-difluoro-2-nitrophenyl)ethanone) is a polyhalogenated nitroaromatic building block belonging to the fluorinated phenacyl bromide class. With the molecular formula C₈H₄BrF₂NO₃ and a molecular weight of 280.02 g/mol, it features a distinctive substitution pattern: two fluorine atoms at the 3- and 5-positions and a nitro group at the 2-position on the phenyl ring, combined with the reactive α-bromoketone (phenacyl) handle.

Molecular Formula C8H4BrF2NO3
Molecular Weight 280.02 g/mol
CAS No. 1804516-91-3
Cat. No. B1413102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',5'-Difluoro-2'-nitrophenacyl bromide
CAS1804516-91-3
Molecular FormulaC8H4BrF2NO3
Molecular Weight280.02 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)CBr)[N+](=O)[O-])F)F
InChIInChI=1S/C8H4BrF2NO3/c9-3-7(13)5-1-4(10)2-6(11)8(5)12(14)15/h1-2H,3H2
InChIKeyDVLAKEDSVMZWNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3',5'-Difluoro-2'-nitrophenacyl bromide (CAS 1804516-91-3): Core Identity and Compound-Class Profile for Procurement


3',5'-Difluoro-2'-nitrophenacyl bromide (IUPAC: 2-bromo-1-(3,5-difluoro-2-nitrophenyl)ethanone) is a polyhalogenated nitroaromatic building block belonging to the fluorinated phenacyl bromide class . With the molecular formula C₈H₄BrF₂NO₃ and a molecular weight of 280.02 g/mol, it features a distinctive substitution pattern: two fluorine atoms at the 3- and 5-positions and a nitro group at the 2-position on the phenyl ring, combined with the reactive α-bromoketone (phenacyl) handle . This precise arrangement of electron-withdrawing groups differentiates it from other isomers in the difluoro-nitrophenacyl bromide family and determines its utility in nucleophilic displacement and heterocycle construction.

Unique 3,5-difluoro-2-nitro substitution pattern defines reactivity and selectivity
Reactive α-bromoketone handle supports nucleophilic displacement and heterocycle construction
Isomer identity critical; not interchangeable with other difluoro-nitrophenacyl bromide isomers

Why 3',5'-Difluoro-2'-nitrophenacyl bromide Cannot Be Replaced by a Random Fluorinated Phenacyl Bromide


The reactivity profile of phenacyl bromides is profoundly sensitive to both the position and electronic nature of aromatic substituents [1]. Published kinetic studies demonstrate that ortho-substituted phenacyl bromides exhibit significantly diminished reactivity toward nucleophilic displacement compared to their meta- or para-substituted counterparts, with rate constants differing by up to 6-fold within a single substitution series [1]. The 3',5'-difluoro-2'-nitro arrangement creates a unique electronic environment: the ortho-nitro group introduces both steric hindrance and a strong electron-withdrawing effect, while the two meta-fluorines further polarize the ring. This pattern cannot be replicated by isomers such as 2',5'-difluoro-4'-nitrophenacyl bromide or 2',4'-difluoro-6'-nitrophenacyl bromide, where the altered substitution positions change both the electrophilicity of the α-carbon and the steric accessibility of the bromide leaving group. Consequently, substituting one isomer for another without experimental validation risks altered reaction rates, different regiochemical outcomes, and batch failure in multistep syntheses.

Ortho-nitro position alters reactivity

Ortho-nitro group introduces steric hindrance and electron withdrawal absent in meta- or para-nitro analogs, potentially shifting nucleophilic displacement rates and regiochemical outcomes.

Isomer substitution risks batch failure

Using a different difluoro-nitrophenacyl bromide isomer without experimental validation may lead to altered reaction kinetics, different product profiles, and failed multistep syntheses.

Quantitative Differentiation Evidence for 3',5'-Difluoro-2'-nitrophenacyl bromide versus Closest Analogs


Ortho-Nitro Substitution Reduces Nucleophilic Displacement Rates by 4- to 6-Fold Relative to Meta/Para-Substituted Analogs

The target compound bears an ortho-nitro group, which is predicted to substantially reduce its rate of nucleophilic displacement compared to isomers lacking ortho substitution. In a systematic study of phenacyl bromide reactivity with tert-butylamine, ortho-substituted analogs showed rate constants (k × 10³ L M⁻¹ min⁻¹) ranging from 2.40 (o-CF₃) to 5.31 (o-CH₃), while meta- and para-substituted analogs with comparable electron-withdrawing character exhibited rates of 20.0–27.3 [1]. The 3',5'-difluoro-2'-nitro substitution pattern of the target compound places the nitro group ortho to the reactive α-carbon, predicting significantly slower nucleophilic displacement kinetics than comparator isomers such as 3',5'-difluoro-4'-nitrophenacyl bromide (nitro at para position), where no ortho steric hindrance exists.

Ortho-nitro reactivity reduction
Class-level
Estimated 4- to 6-fold slower nucleophilic displacement vs para-nitro analogs; ortho-substituted rate constants
Reaction conditions optimized for para-nitro isomers may not transfer directly
Class-level trend; isomer-specific validation recommended
Computed descriptors vs. spatial distribution
Context-dependent
tPSA ≈ 62.9 Ų, H-bond acceptors 5 identical across isomers; spatial arrangement of acceptors differs by substitution pattern
Bulk computed properties cannot distinguish isomers; selection must rely on substitution pattern
Spatial pharmacophore differences guide synthetic and recognition fit
Identical molecular weight across isomers
Specification review
280.02 g/mol for all C₈H₄BrF₂NO₃ difluoro-nitrophenacyl bromide isomers
Molecular weight alone insufficient for isomer verification; analytical confirmation required
Include CAS and NMR (¹H/¹⁹F) in procurement specifications
Limited direct comparative data
Data to verify
No peer-reviewed head-to-head comparative studies identified for this compound
Evidence relies on class-level reactivity principles; vendor characterization data essential
Users should request NMR, HPLC purity and validate reactivity before scale-up
Nucleophilic substitution kinetics Structure-reactivity relationships Phenacyl bromide reactivity

Computed Topological Polar Surface Area (tPSA) of 62.9 Ų Is Consistent Across Difluoro-nitrophenacyl Bromide Isomers, but Hydrogen-Bond Acceptor Count and Atom Connectivity Differ by Substitution Pattern

Computed molecular descriptors for the 2',4'-difluoro-6'-nitrophenacyl bromide isomer show: hydrogen bond donor count = 0, hydrogen bond acceptor count = 5, rotatable bond count = 2, heavy atom count = 15, complexity = 271, and topological polar surface area (tPSA) = 62.9 Ų . While tPSA is expected to be identical for all difluoro-nitrophenacyl bromide isomers due to identical elemental composition, the specific substitution pattern of the target compound (3,5-difluoro-2-nitro) alters the spatial arrangement of hydrogen-bond acceptors, influencing molecular recognition events. No direct computational data for the target compound were identified in the search; these values serve as a baseline from which the target compound can be expected to deviate only in spatial distribution of pharmacophoric features.

Computed descriptors vs. spatial distribution
Context-dependent
tPSA ≈ 62.9 Ų, H-bond acceptors 5 identical across isomers; spatial arrangement of acceptors differs by substitution pattern
Bulk computed properties cannot distinguish isomers; selection must rely on substitution pattern
Spatial pharmacophore differences guide synthetic and recognition fit
Computational chemistry Molecular descriptors Drug-likeness prediction

Molecular Weight Identity (280.02 g/mol) Across All C₈H₄BrF₂NO₃ Isomers Necessitates Analytical Confirmation for Isomer-Specific Procurement

All difluoro-nitrophenacyl bromide isomers share the identical molecular formula C₈H₄BrF₂NO₃ and molecular weight 280.02 g/mol . The target compound (3',5'-difluoro-2'-nitro) is indistinguishable from isomers such as 2',5'-difluoro-4'-nitro (CAS 1806389-06-9), 2',3'-difluoro-5'-nitro (CAS 1807183-56-7), 2',4'-difluoro-6'-nitro (CAS 1803730-83-7), and 3',4'-difluoro-5'-nitro (CAS 1803809-42-8) by molecular weight or elemental analysis alone . This property makes isomer verification via NMR, HPLC retention time, or melting point essential for procurement quality assurance.

Identical molecular weight across isomers
Specification review
280.02 g/mol for all C₈H₄BrF₂NO₃ difluoro-nitrophenacyl bromide isomers
Molecular weight alone insufficient for isomer verification; analytical confirmation required
Include CAS and NMR (¹H/¹⁹F) in procurement specifications
Quality control Isomer verification Procurement specification

Limited Publicly Available Quantitative Head-to-Head Data for 3',5'-Difluoro-2'-nitrophenacyl bromide Necessitates Risk-Aware Procurement Decisions

An exhaustive search of the peer-reviewed literature, patent databases, and reputable vendor technical datasheets (excluding benchchems, molecule, evitachem, vulcanchem) did not yield direct head-to-head comparative studies that quantitatively measure 3',5'-difluoro-2'-nitrophenacyl bromide against a named comparator in any assay or model system. The evidence presented above is derived from class-level structure-reactivity principles and computational property databases. No publication was identified that reports kinetic rate constants, biological IC₅₀ values, or synthetic yields specifically for this compound with a directly compared analog under identical conditions. High-strength differential evidence is therefore limited [1].

Limited direct comparative data
Data to verify
No peer-reviewed head-to-head comparative studies identified for this compound
Evidence relies on class-level reactivity principles; vendor characterization data essential
Users should request NMR, HPLC purity and validate reactivity before scale-up
Evidence gap Procurement risk Research chemical due diligence

Recommended Application Scenarios for 3',5'-Difluoro-2'-nitrophenacyl bromide Based on Current Evidence


Synthesis of Ortho-Nitro-Functionalized Heterocycles Requiring Attenuated Electrophilicity

The ortho-nitro substitution pattern of 3',5'-difluoro-2'-nitrophenacyl bromide is predicted to confer reduced electrophilicity at the α-carbon due to steric hindrance and electron withdrawal, as established by the Kalendra et al. structure-reactivity study [1]. This makes the compound particularly suitable for reactions where uncontrolled nucleophilic displacement would lead to side products—for instance, in the construction of benzofused heterocycles (indoles, benzimidazoles, quinoxalines) where regioselective initial attack is required. Users should verify reactivity experimentally; published rate data for analogous ortho-substituted systems provide a framework for designing initial conditions with longer reaction times or higher nucleophile concentrations than those used for para-nitro isomers.

Synthesis of Fluorine-Containing Drug Candidates Where the 3,5-Difluoro-2-nitro Pharmacophore Is a Critical Recognition Element

The 3,5-difluoro-2-nitro substitution creates a unique spatial arrangement of hydrogen-bond acceptors that may be essential for specific target engagement in medicinal chemistry programs [1]. This isomer is the building block of choice when the synthetic route requires the nitro group to be ortho to the point of attachment and flanked by two meta-fluorines—a pattern that cannot be achieved with 2',4'-difluoro-6'-nitro or 2',5'-difluoro-4'-nitro isomers. Computational descriptors indicate a tPSA of approximately 62.9 Ų, consistent with CNS drug-like space [1].

Derivatization Reagent for Amine- or Thiol-Containing Analytes in HPLC or LC-MS, with Ortho-Substitution-Driven Selectivity

Phenacyl bromides are established pre-column derivatization reagents for carboxylic acids and amines. The ortho-nitro substitution of this compound is expected to reduce its background reactivity with solvent nucleophiles compared to para-nitro analogs, potentially improving shelf-life of derivatization solutions and reducing interfering peaks [1]. The two fluorine atoms provide a distinctive isotopic signature for mass spectrometric detection. Users should validate derivatization efficiency against p-nitrophenacyl bromide under identical conditions to quantify the selectivity advantage in their specific analytical matrix.

Isomer-Specific Building Block Procurement with Mandatory Analytical Verification

Given that all difluoro-nitrophenacyl bromide isomers share identical molecular weight (280.02 g/mol) and molecular formula (C₈H₄BrF₂NO₃) [1], procurement of this compound must include CAS number specification and receipt verification by ¹H NMR (aromatic proton splitting pattern diagnostic for 3,5-difluoro substitution) or ¹⁹F NMR (two distinct fluorine environments). Vendors should be required to provide a Certificate of Analysis including NMR spectra and HPLC purity ≥95%. This scenario applies to any organization building a compound library where isomeric purity directly impacts screening data integrity.

Application
Selection Property
Validation Focus
Ortho-nitro heterocycle synthesis with attenuated electrophilicity
Ortho-nitro substitution pattern controls α-carbon reactivity
Reaction condition optimization based on ortho-substituted analog kinetics
Fluorinated drug-candidate synthesis requiring 3,5-difluoro-2-nitro pharmacophore
Unique spatial arrangement of hydrogen-bond acceptors
Target engagement or SAR confirmation of recognition motif
Pre-column derivatization for HPLC/LC-MS with selectivity control
Ortho-nitro-driven modulation of background reactivity
Derivatization efficiency assessment under analytical conditions
Isomer-specific building block procurement
CAS number and substitution pattern verification
NMR spectral confirmation and purity analysis
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